molecular formula C8H12N2 B115870 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 144042-80-8

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B115870
M. Wt: 136.19 g/mol
InChI Key: SPWPDBBFHMVOHM-UHFFFAOYSA-N
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Description

“6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines involves the use of 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide, K2CO3, and DMF . Another method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .


Molecular Structure Analysis

The molecular structure of “6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is characterized by a fused ring system containing an imidazole ring and a pyridine ring . The exact structure would need to be confirmed by spectroscopic methods such as NMR or mass spectrometry.

Scientific Research Applications

Catalytic Synthesis of Bicyclic Imidazole Derivatives

  • Application : 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been utilized in the selective and efficient catalytic synthesis of bicyclic imidazole derivatives. This synthesis is achieved through a tandem hydroformylation-cyclization sequence, offering a novel one-pot method for creating these compounds (Bäuerlein et al., 2009).

Synthesis of Farnesyltransferase Inhibitors

  • Application : The compound has been instrumental in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues. These analogues, synthesized via intramolecular cyclization, demonstrate improved in vivo metabolic stability, which is significant for therapeutic applications (Dinsmore et al., 2000).

Enantioselective Hydrogenation for Bioactive Molecules

  • Application : The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines, including 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, has been accomplished using a ruthenium/N-heterocyclic carbene catalyst. This process is significant for the direct synthesis of bioactive molecules (Schlepphorst et al., 2018).

Synthesis and Structural Study

  • Application : The compound serves as a scaffold in the synthesis of new heterocyclic structures, like 6-amino-1,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. These structures are valuable as conformationally restricted His analogues and modified purines (Escolano et al., 2002).

Development of Novel Heterocyclic Systems

  • Application : It is used in the development of novel heterocyclic systems like imidazol[1′,2′:1,2]pyrimido[5,4-d][1,3]thiazole, expanding the range of heterocyclic compounds available for various applications (Bakavoli et al., 2001).

Insecticidal Activities

  • Application : Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via a catalyst-free aza-Diels-Alder reaction, have shown promising insecticidal activities against pea aphids. The presence of specific substituents, like a fluoro group, significantly influences these activities (Zhang et al., 2010).

Future Directions

Given the wide range of biological activities exhibited by imidazopyridines, “6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” could be a promising candidate for further study. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWPDBBFHMVOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PS Bäuerlein, IA Gonzalez, JJM Weemers… - Chemical …, 2009 - pubs.rsc.org
8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was formed selectively in high yields from N-(β-methallyl)imidazole by a tandem hydroformylation–cyclization sequence, …
Number of citations: 14 pubs.rsc.org
L Yet - Progress in heterocyclic chemistry, 2011 - Elsevier
Publisher Summary This chapter presents the synthesis and chemistry of five-membered ring system containing more than one nitrogen atom. Diazo, diazonium, and azo compounds …
Number of citations: 21 www.sciencedirect.com
J Margalef, J Langlois, G Garcia, C Godard… - Advances in …, 2021 - Elsevier
Despite remarkable progress over the past decade, asymmetric hydroformylation (AHF) is still an underdeveloped field compared to other enantioselective transformations involving …
Number of citations: 1 www.sciencedirect.com
C Müller, D Vogt - Phosphorus Compounds: Advanced Tools in Catalysis …, 2011 - Springer
Despite the fact that phosphinines are known for more than 40 years and possess a rich and versatile coordination chemistry, investigations on their application as ligands in …
Number of citations: 12 link.springer.com
J Margalef, J Langlois, G Garcia, C Godard… - Advances in …, 2021 - books.google.com
3.1 N-selective asymmetric hydroformylation 3.2 i-Selective asymmetric hydroformylation 4. Asymmetric hydroformylation of 1, 10-disubsituted alkenes with non-coordinative groups …
Number of citations: 0 books.google.com

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